

In Vitro Characterization of (R)-DZD1516: A Technical Guide

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Compound of Interest

Compound Name: (R)-DZD1516

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This technical guide provides an in-depth overview of the in vitro characterization of **(R)-DZD1516**, a potent and highly selective, reversible inhibitor of the human epidermal growth factor receptor 2 (HER2). The data presented herein summarizes its enzymatic and cellular activity, selectivity profile, and the detailed methodologies employed in its preclinical evaluation.

Core Data Summary

The in vitro activity of **(R)-DZD1516** was assessed through a series of enzymatic and cellular assays to determine its potency and selectivity. All quantitative data are summarized in the tables below for clear comparison.

Table 1: Enzymatic and Cellular Inhibitory Activity of (R)-DZD1516

Target	Assay Type	Metric	Value (nM)	Cell Line
HER2	Enzymatic	IC ₅₀	0.56[1][2]	-
pHER2	Cellular	IC ₅₀	4.4[1][2]	BT474C1[1][2]
pEGFR (wild-type)	Cellular	IC ₅₀	1455[1][2]	A431[1][2]

Table 2: Cell Proliferation Inhibition by (R)-DZD1516

Cell Line	Target Expression	Metric	Value (nM)
HER2-positive cells	HER2	GI ₅₀	20[2]
A431	Wild-type EGFR	GI ₅₀	8867[2]

Table 3: Kinase Selectivity Profile of (R)-DZD1516

Kinase Inhibition	Number of Kinases	Details
>50% inhibition	12 out of 121	Further IC ₅₀ values were determined for these 12 kinases.[1]

(R)-DZD1516 demonstrates potent and selective inhibition of HER2, with over 300-fold selectivity against wild-type EGFR in cellular assays.[1][3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

HER2 Enzymatic Assay

The inhibitory activity of **(R)-DZD1516** against the HER2 kinase was determined using a biochemical assay that measures the phosphorylation of a substrate. A common method, such as an ADP-Glo™ Kinase Assay, involves the following general steps:

- **Reagent Preparation:** Dilute the HER2 enzyme, substrate (e.g., Poly (Glu4,Tyr1)), ATP, and test compounds (including **(R)-DZD1516**) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
- **Reaction Initiation:** In a 384-well plate, add the inhibitor or vehicle (DMSO), followed by the HER2 enzyme. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- **Incubation:** Allow the reaction to proceed at room temperature for a specified time, typically 1 hour.

- **Signal Detection:** Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal.
- **Data Analysis:** Measure luminescence using a plate reader. The signal positively correlates with the amount of ADP produced and thus the kinase activity. Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (pHER2 and pEGFR)

The effect of **(R)-DZD1516** on the phosphorylation of HER2 and EGFR in a cellular context was evaluated using a cellular phosphorylation assay, likely an in-cell Western blot or a similar immunoassay.

- **Cell Culture and Treatment:**
 - HER2-overexpressing BT474C1 cells and wild-type EGFR-expressing A431 cells are cultured in appropriate media.
 - Cells are seeded in 96-well plates and allowed to adhere.
 - Cells are then treated with various concentrations of **(R)-DZD1516** or a vehicle control for a specified period.
- **Cell Lysis:** After treatment, the cells are washed and lysed to extract cellular proteins.
- **Immunodetection:**
 - The cell lysates are transferred to an assay plate.
 - The levels of phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR) are detected using specific primary antibodies against the phosphorylated forms of the receptors.
 - A secondary antibody conjugated to a detectable label (e.g., a fluorescent dye or an enzyme) is then added.

- **Signal Quantification and Normalization:** The signal is measured using a plate reader. To normalize for cell number, the total protein concentration in each well is determined, or a parallel detection of total HER2 and total EGFR is performed.
- **Data Analysis:** The percentage of inhibition of phosphorylation is calculated for each concentration of **(R)-DZD1516**, and IC₅₀ values are determined by non-linear regression analysis.

Cell Proliferation Assay

The anti-proliferative activity of **(R)-DZD1516** was assessed using a cell viability assay, such as the MTT or Alamar-Blue assay.

- **Cell Seeding:** HER2-positive breast cancer cells (e.g., BT474) and HER2-negative cells (e.g., A431) are seeded in 96-well plates at an optimized density and allowed to attach overnight.
- **Compound Treatment:** Cells are treated with a range of concentrations of **(R)-DZD1516** or a vehicle control and incubated for a period of 72 hours.
- **Viability Assessment:**
 - For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
 - For an Alamar-Blue assay, the reagent is added to each well, and after an incubation period, the fluorescence is measured.
- **Data Analysis:** The absorbance or fluorescence values are used to calculate the percentage of cell growth inhibition. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Visualizations

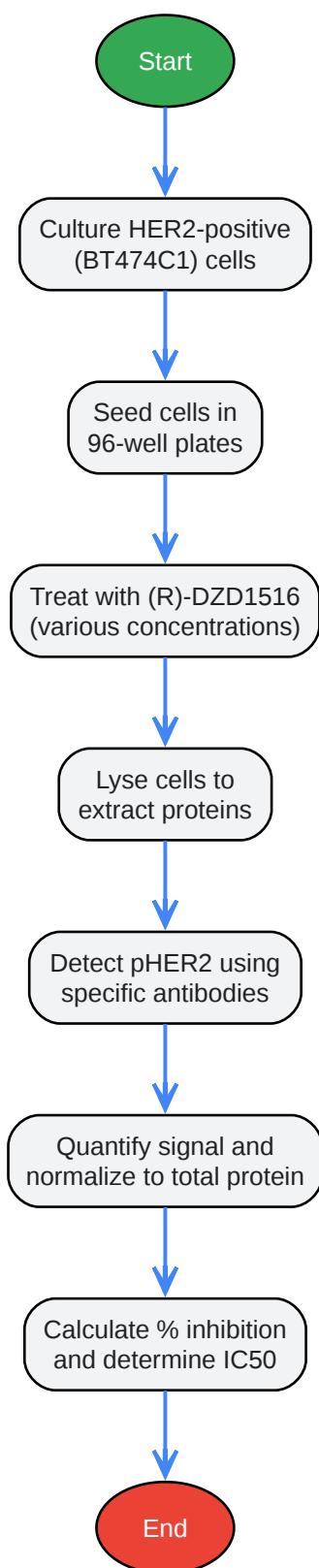
HER2 Signaling Pathway Inhibition by **(R)-DZD1516**

(R)-DZD1516 is a reversible inhibitor of HER2, a receptor tyrosine kinase.[4] Upon binding to the ATP-binding site of the HER2 kinase domain, it blocks the autophosphorylation of the receptor. This inhibition prevents the activation of downstream signaling pathways critical for cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6]

Caption: Inhibition of the HER2 signaling pathway by **(R)-DZD1516**.

Experimental Workflow for Cellular Phosphorylation Assay

The following diagram illustrates the general workflow for determining the inhibitory effect of **(R)-DZD1516** on HER2 phosphorylation in a cellular context.



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Caption: Workflow for the cellular phosphorylation assay.

Logical Relationship of (R)-DZD1516 Selectivity

This diagram illustrates the high selectivity of **(R)-DZD1516** for HER2 over wild-type EGFR, as demonstrated by the significant difference in their cellular IC₅₀ values.

Caption: Selectivity of **(R)-DZD1516** for HER2 versus EGFR.

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